molecular formula C16H14N6O3 B2471245 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide CAS No. 1428375-46-5

4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide

Cat. No. B2471245
CAS RN: 1428375-46-5
M. Wt: 338.327
InChI Key: WWJMDYMVHGAEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound or its derivatives could involve reactions with aryl isocyanate, aryl and alkyl isothiocyanates . The reactions were performed in anhydrous benzene to form the desired compounds .


Chemical Reactions Analysis

The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Thus, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired compounds .

Scientific Research Applications

The compound is related to the pyrazole chemical group, which is a significant pharmacophore in medicinal chemistry due to its presence in many biologically active compounds. Pyrazoles are utilized extensively as synthons in organic synthesis, and they exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has further underscored the importance of these heterocycles in medicinal chemistry. These compounds can be synthesized through condensation followed by cyclization or multicomponent reactions (MCR), achieved under various conditions to yield heterocyclic appended pyrazoles. This approach provides valuable strategies for extending the categories of heterocyclic systems, thereby offering a foundation for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, such as those from pyridine and indazole, are known for their usefulness as versatile synthetic intermediates and their biological significance. These compounds exhibit functionalities vital in areas including metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (e.g., anticancer, antibacterial, anti-inflammatory activity). The heterocyclic N-oxide motif is employed in advanced chemistry and drug development investigations, highlighting the importance of these derivatives in organic syntheses, catalysis, and drug applications. This summary underscores the role of heterocyclic N-oxide derivatives in developing novel chemistry and potential therapeutic agents (Li et al., 2019).

Quinazolines and Pyrimidines in Optoelectronic Materials

Quinazolines and pyrimidines, belonging to the benzodiazine group, have garnered interest beyond medicinal chemistry for their applications in optoelectronic materials. Research on quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has expanded. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility and potential of heterocyclic compounds in technology and medicine (Lipunova et al., 2018).

properties

IUPAC Name

4-[[2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c17-16(24)11-2-4-12(5-3-11)19-14(23)10-25-15-7-6-13(20-21-15)22-9-1-8-18-22/h1-9H,10H2,(H2,17,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJMDYMVHGAEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.